molecular formula C17H11NO4 B6403868 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% CAS No. 1195530-80-3

4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95%

Cat. No. B6403868
CAS RN: 1195530-80-3
M. Wt: 293.27 g/mol
InChI Key: SATZCKLXHGUYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-2-yl)-2-nitrobenzoic acid (4-N2NBA) is a nitrobenzoic acid derivative that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 190-192 °C. It is an important intermediate for the synthesis of various organic compounds and is used in a variety of research applications. 4-N2NBA has also been found to have potential therapeutic effects in certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of certain compounds. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% has been found to have potential therapeutic effects in certain biochemical and physiological processes. It has been reported to have anti-inflammatory and antioxidant effects, and it has also been found to have anti-cancer effects. In addition, 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% has been found to have neuroprotective effects, and it has been shown to protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

The use of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also a stable compound and is easily stored. Furthermore, 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% is a water-soluble compound, which makes it easy to use in a variety of lab experiments.
However, there are also some limitations to the use of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% in lab experiments. It is a toxic compound and should be handled with care. In addition, it is a volatile compound, and it can be easily degraded by light and heat. Therefore, it should be stored in a cool, dark place.

Future Directions

There are several potential future directions for the use of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% in scientific research. One potential direction is to explore its potential therapeutic effects in other biochemical and physiological processes. In addition, further research could be conducted to determine the mechanism of action of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% and to identify potential new applications for the compound. Furthermore, research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% as an industrial or pharmaceutical intermediate. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% to be used as a reagent in the synthesis of other organic compounds.

Synthesis Methods

4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% is synthesized by the nitration of naphthalene with nitric acid and sulfuric acid. It can also be synthesized by the reaction of 4-nitrobenzaldehyde with sodium nitrite and acetic acid. The reaction of 4-nitrobenzaldehyde with sodium nitrite and acetic acid is the most commonly used method for the synthesis of 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95%.

Scientific Research Applications

4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% is widely used in scientific research due to its wide range of applications. It has been used as a reagent for the synthesis of various organic compounds, such as 4-nitrophenylacetic acid and 4-nitrophenylacetic acid esters. It has also been used in the synthesis of pharmaceuticals and other organic compounds. Moreover, 4-(Naphthalen-2-yl)-2-nitrobenzoic acid, 95% has been used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

4-naphthalen-2-yl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(10-16(15)18(21)22)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZCKLXHGUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690432
Record name 4-(Naphthalen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195530-80-3
Record name 4-(Naphthalen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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